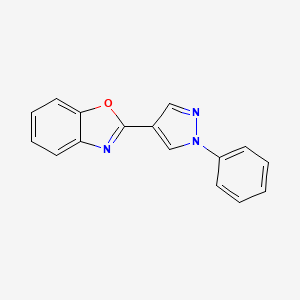

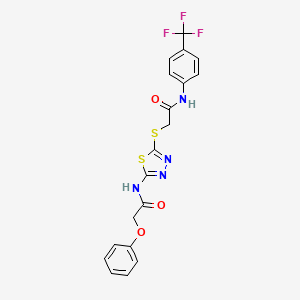

![molecular formula C11H11NO3 B2890764 2-[4-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile CAS No. 2408958-36-9](/img/structure/B2890764.png)

2-[4-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[4-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile, also known as EPON, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPON is a colorless liquid that is soluble in water and organic solvents. It has a molecular formula of C11H11NO3 and a molecular weight of 213.21 g/mol.

Applications De Recherche Scientifique

Synthesis and Structural Studies

- Synthesis of Dinuclear Vanadium(V) Complexes : A study focused on synthesizing dinuclear vanadium(V) complexes using reactions in acetonitrile, highlighting the use of specific compounds and ligands for complex formation and exploring their redox-active properties (Sangeetha & Pal, 2000).

Reaction Mechanisms

- Oxiranylidene Intermediates : Research on the reaction of trans-2-chloro-3-(t-butyl)oxirane with sodium phenoxide in acetonitrile, which involves α-elimination and the formation of oxiranylidene intermediates (Goering & Paisley, 1986).

- Facile Synthesis of α-Hydroxy Acids and Derivatives : A study describing a one-pot synthesis method for α-hydroxy acids and their derivatives using 2-substituted oxirane-1,1-dicarbonitriles, including reactions in acetonitrile (Florac et al., 1991).

Electrochemical Studies

- Electrochemical Studies on 4-Aminophenol : Investigating the electrochemical oxidation of 4-aminophenol at gold electrodes in acetonitrile, examining its electrochemical behavior and product formation (Schwarz et al., 2003).

- Electrochemical Oxidation of Phenols : A study focusing on the electrochemical oxidation of 2,4,6-tri-tert-butylphenol in acetonitrile, exploring the oxidation mechanisms and products formed (Richards et al., 1975).

Catalysis and Oxidation

- Catalytic Hypervalent Iodine Oxidation : Research on a novel catalytic hypervalent iodine oxidation method for phenol derivatives using specific reagents in acetonitrile-water solutions (Yakura & Konishi, 2007).

- Liquid Phase Hydroxylation of Phenol : A study describing the use of dioxovanadium(V) complexes in zeolite-Y for catalyzing the hydroxylation of phenol in acetonitrile (Maurya et al., 2004).

Photoluminescence and Fluorescence

- Photoluminescent Material Development : Investigation into the electrooxidation of 2-amino-3-cyano-4-phenylthiophene in acetonitrile, exploring its potential as a new class of photoluminescent material (Ekinci et al., 2000).

- Fluorescent Chemosensor for Zn(2+) : Development of a fluorescent sensor for Zn(2+) detection in acetonitrile aqueous solution, demonstrating selective sensitivity and fluorescence enhancement (Li et al., 2014).

Propriétés

IUPAC Name |

2-[4-(oxiran-2-ylmethoxy)phenoxy]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c12-5-6-13-9-1-3-10(4-2-9)14-7-11-8-15-11/h1-4,11H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIECRJVUDARDOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)OCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Fluorosulfonyloxy-5-[[(1R,2R)-2-methoxycyclohexyl]carbamoyl]pyridine](/img/structure/B2890684.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2890685.png)

![6-Chloro-4-[(3,4-dimethylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2890690.png)

![Naphthyl({5-[(naphthylamino)sulfonyl]naphthyl}sulfonyl)amine](/img/structure/B2890693.png)

![4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2890694.png)

![3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea](/img/structure/B2890698.png)

![3-(3-methoxybenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2890700.png)